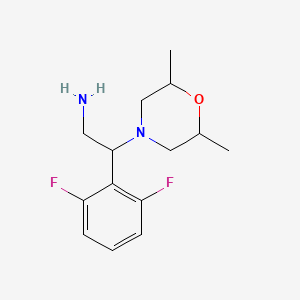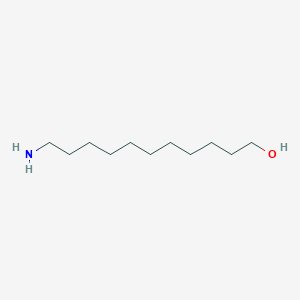![molecular formula C18H13N3O2S B2504105 N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034378-73-7](/img/structure/B2504105.png)
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a derivative that falls within the category of organic compounds featuring a thiadiazole ring, a furan moiety, and a carboxamide group. These structural elements are commonly found in molecules with significant biological activities, particularly as anticancer agents. The presence of the thiadiazole and furan components suggests potential for interaction with various biological targets, such as enzymes or receptors involved in cancer cell proliferation.
Synthesis Analysis
The synthesis of related compounds has been reported using both conventional and microwave irradiation methods. For instance, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and showed enhanced yields and rates when microwave irradiation was employed compared to classical synthesis methods . This suggests that the synthesis of "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" could also benefit from microwave-assisted synthesis, potentially leading to improved efficiency and yield.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is known to interact with biological targets. In the context of the compound , the benzo[c][1,2,5]thiadiazole moiety would likely contribute to the molecule's binding affinity and specificity towards its targets. Molecular docking studies of similar compounds have identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, with certain derivatives showing favorable orientations and inhibitory activities .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The carboxamide group, in particular, is known for its ability to form hydrogen bonds, which can be crucial for the binding to enzymes or receptors. The furan ring can also participate in various chemical reactions, potentially leading to the formation of reactive oxygen species or undergoing metabolic transformations within the body.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" are not detailed in the provided papers, related compounds have been evaluated for their anticancer activities and have shown promising results against various human cancer cell lines . The cytotoxicity of these compounds is often assessed using the MTT assay technique, and their selectivity towards cancer cells over normal cells is a critical factor in their potential as therapeutic agents. Additionally, computational studies, including ADMET predictions, are performed to assess the drug-like behavior and oral bioavailability of these compounds .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
Research has been conducted on the synthesis of novel heterocyclic compounds, including those related to N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These compounds have been synthesized through reactions involving furan derivatives, showcasing their utility in creating complex molecules with potential biological activities. For instance, studies on the synthesis and spectroscopic analysis of furan and thiadiazole derivatives provide insights into their chemical characteristics and potential as scaffolds for further chemical modifications (Patel, Patel, & Shah, 2015).
Biological Applications
The biological activities of these compounds have been a subject of interest, with studies exploring their antibacterial, antifungal, and cytotoxic effects. Some derivatives have shown promise in inhibiting growth in various bacterial and fungal strains, highlighting their potential in antimicrobial research. For example, compounds with the furan and thiadiazole core have been evaluated for their nematicidal, antimicrobial, and cytotoxic activities, indicating their applicability in developing new therapeutics (Reddy, Rao, Yakub, & Nagaraj, 2010).
Safety And Hazards
- Toxicity : Assessing FBT’s toxicity requires further investigation.
- Handling Precautions : Standard laboratory safety protocols apply during synthesis and handling.
Orientations Futures
Research avenues for FBT include:
- Optoelectronic Devices : Explore FBT’s potential in organic solar cells, light-emitting diodes, and sensors.
- Catalysis : Investigate its catalytic applications beyond Minisci-type reactions.
- Structure–Property Relationships : Correlate FBT’s structure with its properties.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(14-5-6-16-17(9-14)21-24-20-16)19-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCFOMSKQOIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)
![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)



![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)
